molecular formula C10H12O2 B3053161 1-(2-Hydroxy-6-methylphenyl)propan-1-one CAS No. 51451-26-4

1-(2-Hydroxy-6-methylphenyl)propan-1-one

Cat. No.: B3053161
CAS No.: 51451-26-4
M. Wt: 164.2 g/mol
InChI Key: NQRJDLYDCJCKPJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methylphenyl)propan-1-one is an aromatic hydroxyketone characterized by a propanone backbone attached to a substituted phenyl ring. The phenyl ring features hydroxyl (-OH) and methyl (-CH₃) groups at the 2- and 6-positions, respectively.

Properties

CAS No.

51451-26-4

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(2-hydroxy-6-methylphenyl)propan-1-one

InChI

InChI=1S/C10H12O2/c1-3-8(11)10-7(2)5-4-6-9(10)12/h4-6,12H,3H2,1-2H3

InChI Key

NQRJDLYDCJCKPJ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC=C1O)C

Canonical SMILES

CCC(=O)C1=C(C=CC=C1O)C

Origin of Product

United States

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

  • 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone (CAS 75278-05-6): Differs by replacing the propanone chain with a methoxy-substituted ethanone group.

Alkyl-Substituted Derivatives

  • 1-(4-Methoxyphenyl)-1-tetradecanone (CAS 1005): Features a long aliphatic chain (tetradecanone) and a methoxy group at the 4-position. The extended carbon chain significantly enhances hydrophobicity, contrasting with the shorter propanone chain in the target compound .

Functional Group Variations

Amino-Substituted Propanones

  • 4-Fluoromethcathinone (4-FMC, CAS N/A): A cathinone derivative with a fluorine atom at the 4-position and a methylamino (-NHCH₃) group. This substitution introduces psychoactive properties, unlike the non-aminated 1-(2-Hydroxy-6-methylphenyl)propan-1-one .

Sulfinyl-Substituted Derivatives

Alkyl Chain Modifications

  • 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4): Contains an ethylphenyl group and a branched methylpropanone chain. The absence of a hydroxyl group reduces hydrogen-bonding capacity, favoring applications in non-polar solvents or industrial synthesis .

Structural and Functional Comparison Table

CAS No. Compound Name Key Substituents Molecular Formula Notable Features
Target Compound This compound 2-OH, 6-CH₃, propanone C₁₀H₁₂O₂ Moderate polarity, hydrogen-bonding via -OH
75278-05-6 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone 2-OH, 6-CH₃, methoxy-ethanone C₁₀H₁₂O₃ Increased lipophilicity due to -OCH₃
15971-77-4 1-(4-Ethylphenyl)-2-methylpropan-1-one 4-C₂H₅, branched propanone C₁₂H₁₆O Non-polar, industrial applications
478795-98-1 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone 4-O(CH₂)₃CH₃, -SOCH₃ C₁₅H₂₂O₄S Enhanced polarity and reactivity
N/A 4-Fluoromethcathinone 4-F, -NHCH₃ C₁₀H₁₂FNO Psychoactive properties due to amine group

Research Implications and Trends

  • Hydrogen Bonding : The hydroxyl group in this compound enables crystal engineering via directional interactions, as described in hydrogen-bonding studies .
  • Biological Activity: Amino-substituted analogs (e.g., 4-FMC) highlight the pharmacological relevance of modifying the propanone scaffold .
  • Synthetic Utility : Derivatives with sulfinyl or alkoxy groups (e.g., CAS 478795-98-1) demonstrate versatility in organic synthesis and material science .

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